molecular formula C9H12BrNS B13592865 (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine

(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine

Cat. No.: B13592865
M. Wt: 246.17 g/mol
InChI Key: GIXASBMPOFNAAP-UHFFFAOYSA-N
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Description

(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H12BrNS and a molecular weight of 246.17 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 4-bromothiophen-2-yl group. The presence of the bromine atom and the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (1-((4-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
  • (1-((4-Fluorothiophen-2-yl)methyl)cyclopropyl)methanamine
  • (1-((4-Methylthiophen-2-yl)methyl)cyclopropyl)methanamine

Comparison:

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C9H12BrNS/c10-7-3-8(12-5-7)4-9(6-11)1-2-9/h3,5H,1-2,4,6,11H2

InChI Key

GIXASBMPOFNAAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CS2)Br)CN

Origin of Product

United States

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